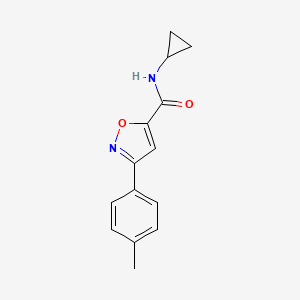![molecular formula C16H28N2O2 B7511043 1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)
1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one, commonly known as ACP, is a chemical compound used in scientific research for its pharmacological properties. It is a synthetic compound that belongs to the class of kappa opioid receptor agonists. ACP has been studied extensively for its potential therapeutic applications in pain management and addiction treatment.
Applications De Recherche Scientifique
ACP has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to have analgesic effects in animal models of pain, and it has also been found to reduce drug-seeking behavior in animal models of addiction. ACP has been studied for its potential use in the treatment of opioid addiction, as it has been found to reduce the rewarding effects of opioids.
Mécanisme D'action
ACP acts as a kappa opioid receptor agonist, binding to the kappa opioid receptors in the brain and spinal cord. Activation of these receptors leads to the release of dynorphins, which are endogenous opioid peptides that modulate pain perception and reward processing. ACP has been shown to have a higher affinity for kappa opioid receptors than for mu or delta opioid receptors, which are the primary targets of traditional opioids.
Biochemical and Physiological Effects:
The activation of kappa opioid receptors by ACP leads to a variety of biochemical and physiological effects. ACP has been shown to reduce pain sensitivity in animal models of pain, and it has also been found to reduce drug-seeking behavior in animal models of addiction. ACP has been shown to have a lower potential for abuse and dependence than traditional opioids, as it does not produce the same euphoric effects.
Avantages Et Limitations Des Expériences En Laboratoire
ACP has several advantages for use in lab experiments. It has a high affinity for kappa opioid receptors, making it a useful tool for studying the role of these receptors in pain and addiction. ACP has a lower potential for abuse and dependence than traditional opioids, making it a safer alternative for use in animal models. However, ACP is a synthetic compound that requires expertise in organic chemistry for its synthesis, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on ACP. One area of interest is the development of new analogs of ACP with improved pharmacological properties. Another area of interest is the study of the role of kappa opioid receptors in other physiological processes, such as stress and anxiety. Additionally, there is a need for further investigation into the potential therapeutic applications of ACP in pain management and addiction treatment.
Méthodes De Synthèse
The synthesis of ACP involves a multi-step process that includes the reaction of piperidine with 1-chloro-3-(azepan-1-yl)propan-2-one followed by the reaction of the resulting compound with 2-methylpropan-1-one. The final product is obtained after purification and isolation steps. The synthesis of ACP is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
1-[3-(azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-13(2)15(19)18-11-7-8-14(12-18)16(20)17-9-5-3-4-6-10-17/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNDRAKIUCMLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)

![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)



![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
